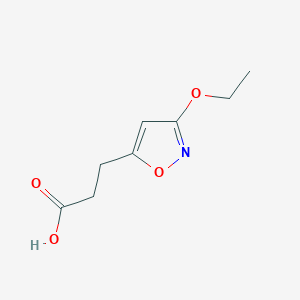

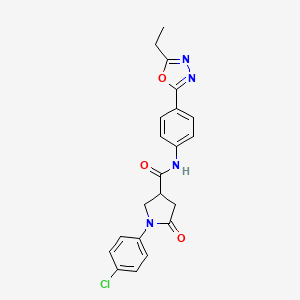

3-(3-Ethoxy-isoxazol-5-yl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Ethoxy-isoxazol-5-yl)-propionic acid, commonly referred to as 3-EIPA, is an organic compound that has a wide range of applications in scientific research. It is a synthetic compound that is used as a reversible, non-competitive inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and it is found in the central and peripheral nervous systems. By inhibiting AChE, 3-EIPA can be used to study the effects of acetylcholine on the nervous system. 3-EIPA has also been used to study the effects of AChE inhibitors on various physiological processes, such as memory formation and learning.

Aplicaciones Científicas De Investigación

Neuroprotective and Receptor Antagonistic Properties

- A study by Krogsgaard-Larsen et al. (1991) synthesized novel excitatory amino acid (EAA) receptor antagonists derived from the isoxazole amino acid AMPA, a highly selective agonist at the AMPA subtype of EAA receptors. These compounds, including variants of 3-(3-Ethoxy-isoxazol-5-yl)-propionic acid, were found to be inhibitors of AMPA binding and showed neuroprotective effects against neurotoxicity induced by certain excitatory amino acids (Krogsgaard‐Larsen et al., 1991).

Pharmacological Potency and Quantitative Structure-Activity Relationships

- Bang-Andersen et al. (1997) investigated heteroaryl analogues of AMPA, where modifications in the molecular structure, including derivatives of this compound, showed variations in pharmacological potency and receptor affinity. This study provided insights into the structural requirements for receptor activity (Bang-Andersen et al., 1997).

Synthesis and Pharmacokinetics in Drug Development

- Chae et al. (2010) conducted a study on a novel peroxisome proliferator-activated receptor γ (PPARγ) partial agonist, which included a derivative of this compound. This research was significant in the context of developing new drug candidates for diseases like type-2 diabetes, highlighting the compound's pharmacokinetics and potential therapeutic applications (Chae et al., 2010).

Larvicidal Applications in Vector Control

- Silva-Alves et al. (2013) explored the larvicidal properties of various isoxazoles, including this compound derivatives, against Aedes aegypti larvae. The study demonstrated that certain derivatives possess significant larvicidal activity, indicating potential applications in vector control (Silva-Alves et al., 2013).

Propiedades

IUPAC Name |

3-(3-ethoxy-1,2-oxazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-2-12-7-5-6(13-9-7)3-4-8(10)11/h5H,2-4H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVVIQHZCFTFQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC(=C1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2410869.png)

![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)

![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)

![4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2410877.png)

![Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2410883.png)

![3-{[(2S,3S)-3-methyl-1-oxo-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-2-yl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2410887.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)

![4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B2410891.png)